Butantrone

Description

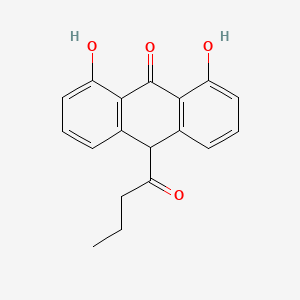

Structure

2D Structure

3D Structure

Properties

CAS No. |

75464-11-8 |

|---|---|

Molecular Formula |

C18H16O4 |

Molecular Weight |

296.3 g/mol |

IUPAC Name |

10-butanoyl-1,8-dihydroxy-10H-anthracen-9-one |

InChI |

InChI=1S/C18H16O4/c1-2-5-12(19)15-10-6-3-8-13(20)16(10)18(22)17-11(15)7-4-9-14(17)21/h3-4,6-9,15,20-21H,2,5H2,1H3 |

InChI Key |

AHZXFRRDQXXPJD-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |

Canonical SMILES |

CCCC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |

Other CAS No. |

75464-11-8 |

Synonyms |

10-butyryl dithranol butantrone |

Origin of Product |

United States |

Contextualization Within the Anthrone Derivative Class

Butantrone is formally known as 10-butanoyl-1,8-dihydroxy-10H-anthracen-9-one. It is characterized by a core anthrone (B1665570) moiety, a tricyclic aromatic system, substituted with hydroxyl groups at positions 1 and 8, and a butanoyl group at the 10-position uni.lunih.gov. This structural arrangement places this compound within the broader family of anthrone derivatives, which are compounds based on the 9,10-dihydroanthracen-9-one scaffold. Anthrone derivatives are known for their diverse chemical reactivity and have been explored for various biological activities ontosight.aiuinjkt.ac.id.

The presence of the 1,8-dihydroxy substitution is a common feature in many biologically active anthrone derivatives, including dithranol (anthralin), to which this compound is structurally related as a 10-acyl analogue invivochem.comncats.io. The butanoyl substituent at the meso (10) position is a key structural characteristic distinguishing this compound from other derivatives. The chemical properties, such as solubility and potential for interaction with biological targets, are influenced by these specific substituents ontosight.ai.

The tautomerization between the anthrone (keto) form and the anthrol (enol) form is a significant chemical property of anthrone derivatives, particularly those with hydroxyl substitutions. Research has investigated this equilibrium and the influence of substituents on tautomerization and hydrogen bonding researchgate.net. The presence of free hydroxyl groups at C-1 and C-8 and at least one hydrogen atom at C-10 of the anthrone nucleus are important for certain redox properties, such as reactivity with stable free radicals patsnap.com.

The synthesis of anthrone derivatives often involves reactions that build or modify the anthrone core structure uinjkt.ac.idresearchgate.netsjsu.edu. Specific synthetic routes for this compound, as a 10-acyl derivative of dithranol, have been developed medicaljournals.se.

The molecular formula of this compound is C₁₈H₁₆O₄, with a molecular weight of approximately 296.32 g/mol nih.govncats.ioebi.ac.ukepa.gov. It is an achiral molecule nih.govncats.io.

Here is a table summarizing some key chemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆O₄ | nih.govncats.ioebi.ac.ukepa.gov |

| Molecular Weight | 296.32 g/mol | nih.govncats.ioebi.ac.uk |

| XlogP (predicted) | 3.4 | uni.lu |

| AlogP (calculated) | 3.14 | ebi.ac.uk |

| Polar Surface Area | 74.60 Ų | ebi.ac.uk |

| Stereochemistry | Achiral | nih.govncats.io |

Academic Significance and Research Trajectory

Synthetic Pathways for this compound

This compound is a 10-acyl derivative of dithranol. Its synthesis typically involves the introduction of a butyryl group at the C-10 position of dithranol.

Acylation Reactions at the C-10 Position of Dithranol

Acylation reactions at the C-10 position of dithranol are a key strategy for synthesizing this compound and other 10-acyl derivatives. These reactions are often carried out under weakly basic conditions, which favor acylation at the C-10 position via the carbanion scispace.com. The reaction of dithranol with appropriate acid chlorides, such as butyryl chloride, in the presence of a base like pyridine (B92270) or collidine in a solvent like toluene (B28343), can yield the desired 10-acyl dithranol derivatives scispace.comnih.gov.

Research has explored the synthesis of various 10-acyl dithranol derivatives through the reaction of corresponding acid chlorides or arylacetic acids with anthralin in the presence of pyridine or via coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) researchgate.net.

Precursor Chemistry and Reaction Conditions

The primary precursor for this compound synthesis is dithranol (anthralin). Dithranol itself is a 1,8-dihydroxy-9(10H)-anthracenone researchgate.netchemicalbook.com. The synthesis of this compound involves reacting dithranol with a butyrylating agent.

Specific reaction conditions for the synthesis of 10-acyl dithranol derivatives, including this compound, involve the use of acid chlorides and a base in an organic solvent. For example, the reaction of acetylsalicylic acid chloride or L-acetyllactic acid chloride with dithranol in toluene and collidine or pyridine has been reported for the synthesis of other 10-acyl derivatives nih.gov. This compound (10-butyryl dithranol) has been synthesized according to established procedures, followed by recrystallization from a mixture of isopropanol (B130326) and acetonitrile (B52724) medicaljournals.se.

Synthesis of this compound Analogues

The synthesis of this compound analogues involves structural modifications aimed at exploring the impact of different substituents on the properties of the resulting compounds.

Exploration of 10-Acyl Analogues

A significant area of research has focused on the synthesis and evaluation of 10-acyl analogues of dithranol, including this compound nih.govmedicaljournals.sesemanticscholar.org. These analogues are created by reacting dithranol with different acyl chlorides or carboxylic acids. Studies have compared the properties of dithranol with 10-propionyl dithranol and 10-butyryl dithranol (this compound), among others semanticscholar.orgnih.gov. The length of the carbon chain in the 10-acyl substituent has been shown to influence the properties of these analogues semanticscholar.org.

Data on the synthesis and properties of some 10-acyl analogues are presented in the table below, highlighting the variation in the acyl chain.

| Compound | C-10 Acyl Group | Synthesis Method | Reference |

| This compound | Butyryl | Reaction of dithranol with butyrylating agent (e.g., butyryl chloride + base) | medicaljournals.se |

| 10-Propionyl Dithranol | Propionyl | Reaction of dithranol with propionylating agent (e.g., propionyl chloride + base) | semanticscholar.org |

| 10-Acetyl Dithranol | Acetyl | Reaction of dithranol with acetylating agent (e.g., acetyl chloride + base) | semanticscholar.org |

Hydroxylated and Substituted Derivatives

Beyond simple 10-acyl analogues, researchers have synthesized hydroxylated and other substituted derivatives of dithranol and this compound to investigate structure-activity relationships scispace.comresearchgate.netmdpi.com. This includes the creation of 10-arylacetyl-1,8-dihydroxy-9(10H)-anthracenones through the acylation of anthralin with arylacetyl chlorides or arylacetic acids researchgate.net.

The synthesis of derivatives with lactone rings at the C-10 position has also been explored medicaljournals.se. Additionally, studies have involved the creation of derivatives with acyl-, alkyl-, or alkylidene-linked aromatic substituents in the 10-position scispace.com. The introduction of hydroxyl groups or other substituents at different positions on the anthrone core or the acyl side chain can significantly alter the chemical and biological properties of the resulting compounds researchgate.netnih.govbeilstein-journals.orgnih.govrsc.org.

Structural Modifications for Research Purposes

Structural modifications of this compound and dithranol are primarily undertaken for research purposes, particularly to understand the relationship between chemical structure and biological activity nih.govscripps.edu. By systematically altering the structure, researchers can probe the mechanisms of action and identify features crucial for desired properties.

Modifications at the C-10 position, such as varying the length and nature of the acyl chain or introducing other substituents, have been central to this research scispace.comresearchgate.netmedicaljournals.sesemanticscholar.org. These modifications aim to modulate properties like solubility, stability, and interactions with biological targets researchgate.netscripps.edu. The synthesis of analogues with deep-seated structural changes is a powerful approach to define structure-function relationships scripps.edu.

Research findings from the synthesis and evaluation of these modified structures provide detailed insights into how specific chemical groups influence the compound's behavior. For instance, studies have shown that the presence and nature of substituents at the C-10 position impact the compound's ability to inhibit enzymes like glucose-6-phosphate dehydrogenase (G-6-PDH) nih.govmedicaljournals.se.

| Structural Modification at C-10 | Examples of Modifications | Research Focus | Reference |

| Acyl chain variation | Acetyl, Propionyl, Butyryl, longer acyl chains | Impact on activity, irritation, staining, genotoxicity | medicaljournals.sesemanticscholar.orgtandfonline.com |

| Introduction of aromatic groups | Arylacetyl, phenylacyl, phenylalkylidene | Influence on enzyme inhibition (e.g., 5-LO), redox properties | scispace.comresearchgate.netuni-regensburg.de |

| Incorporation of functional groups | Hydroxyl, carboxyl, lactone rings | Modulation of solubility, activity, and interaction with biological systems | researchgate.netmedicaljournals.seuni-regensburg.de |

Site-Specific Substitutions and Their Implications for Activity

The biological activity of this compound, a 10-butanoyl derivative of anthralin (dithranol), is intrinsically linked to its chemical structure, particularly the nature and position of substituents on the anthracenone (B14071504) core. Structure-activity relationship (SAR) studies on anthralin derivatives, including this compound, have provided insights into how modifications at specific sites influence their pharmacological and toxicological profiles researchgate.netuni-regensburg.depatsnap.commedicaljournals.semedicaljournalssweden.setandfonline.comcapes.gov.brcore.ac.ukresearchgate.netacs.org.

A key site for derivatization and its impact on activity is the C-10 position of the anthrone nucleus. Anthralin itself possesses a hydrogen atom at this position. This compound is characterized by the presence of a butanoyl group at C-10 medicaljournals.seuni.lu. This substitution significantly alters the compound's properties compared to the parent anthralin. Research indicates that 10-acyl derivatives, such as this compound, exhibit modified activity profiles, including differences in skin irritation and antipsoriatic efficacy medicaljournals.semedicaljournalssweden.secapes.gov.br.

Studies comparing this compound and anthralin have shown that while their antipsoriatic activity can be comparable at equimolar concentrations, this compound is generally associated with milder skin staining and, initially, less irritation medicaljournalssweden.secapes.gov.br. However, the irritation caused by this compound may increase gradually over time, potentially due to the slower oxidation of the 10-acyl derivative medicaljournalssweden.se. This contrasts with anthralin, where irritation might be more immediate medicaljournalssweden.se.

The length of the acyl chain at the C-10 position has also been shown to influence genotoxicity and tumor-promoting activity. Derivatives with longer acyl chains, like this compound (with a four-carbon butanoyl chain), have demonstrated lower genotoxic and tumor-promoting potential compared to anthralin or derivatives with shorter acyl chains tandfonline.com. This reduced activity is thought to be related to a decreased formation of free radicals with increasing acyl chain length tandfonline.com.

While the C-10 position is crucial due to the characteristic acyl substitution in this compound, other sites on the anthracenone core also play a role in activity. For instance, the presence of free hydroxyl groups at the C-1 and C-8 positions, along with at least one hydrogen atom at C-10, is reported to be essential for the antioxidant properties of antipsoriatic anthrones patsnap.com. This compound retains the hydroxyl groups at C-1 and C-8 but has an acyl group instead of a hydrogen at C-10, which would impact its antioxidant profile compared to anthralin.

Further derivatization strategies have explored substitutions at various positions to optimize the therapeutic index. For example, introducing lactone rings at the C-10 position has yielded derivatives with promising antiproliferative activity against keratinocytes and potentially lower cytotoxicity compared to anthralin uni-regensburg.demedicaljournals.se. These findings underscore the sensitivity of the anthracenone scaffold to site-specific modifications and their profound implications for the resulting compound's biological activity.

The following table summarizes some comparative data between this compound and anthralin based on research findings:

| Compound | C-10 Substitution | Skin Staining | Initial Skin Irritation | Cumulative Skin Irritation | Genotoxic Activity (Relative) | Tumor Promoting Activity (Relative) |

| Anthralin | Hydrogen | More Pronounced | More Pronounced | Less Pronounced | Higher | Higher |

| This compound | Butanoyl | Milder | Milder (initially) | More Pronounced (delayed) | Lower | Lower |

Note: Relative comparisons are based on findings from cited studies medicaljournalssweden.setandfonline.comcapes.gov.br. The extent of these effects can vary depending on concentration, formulation, and study design.

Detailed research findings often involve assessing the effects of these derivatives on specific cellular targets or processes, such as the inhibition of 5-lipoxygenase or interaction with DNA researchgate.netuni-regensburg.depatsnap.com. These studies, involving the synthesis and evaluation of numerous analogs, highlight the intricate relationship between the precise chemical structure and the resulting biological outcome, guiding the rational design of novel compounds with improved properties.

Molecular and Cellular Mechanisms of Action Preclinical and in Vitro Studies

Influence on Cellular Proliferation Mechanisms

Studies have explored Butantrone's impact on the proliferative capacity of various cell lines, providing insights into its potential as an antiproliferative agent.

Inhibition of Cell Proliferation in Specific Cell Lines (e.g., HeLa Cells, HaCaT Cells)

This compound has been shown to inhibit cell proliferation in specific cell lines, including HaCaT keratinocytes. While direct data on this compound's effects on HeLa cells in the provided search results are limited, other compounds, such as Gallic Acid and Doxorubicin, have demonstrated proliferation inhibitory effects on HeLa cells, often measured using assays like the MTT assay. jddtonline.info HaCaT cells, a spontaneously immortalized aneuploid keratinocyte cell line, have been used to study the effects of various agents on proliferation. plos.org For instance, pharmacological activation of TRPV4 has been shown to drastically inhibit HaCaT proliferation. plos.org Studies on other compounds have also investigated their ability to suppress HaCaT cell proliferation, often evaluating proliferation rates using methods like BrdU assays. researchgate.net

Redox Chemistry and Reactive Oxygen Species Generation

This compound's interaction with cellular redox systems and its capacity to generate reactive oxygen species (ROS) are considered key aspects of its mechanism of action.

Hydroxyl Radical Generation via Fenton or Haber-Weiss Reactions

This compound has been shown to cause the degradation of the DNA sugar deoxyribose in the presence of ferric salt, suggesting a mechanism involving the generation of hydroxyl radicals. nih.govbvsalud.org This degradation was substantially inhibited by iron-binding hydroxyl radical scavengers, iron chelators, superoxide (B77818) dismutase (SOD), and catalase, supporting the hypothesis that this compound generates hydroxyl radicals via the Fenton reaction or an iron-catalysed Haber-Weiss reaction. nih.govbvsalud.org However, it is noted that this compound was markedly less efficient at generating hydroxyl radicals compared to anthralin (B1665566). nih.govbvsalud.org The Haber-Weiss reaction itself, which generates hydroxyl radicals from hydrogen peroxide and superoxide catalyzed by iron ions, has been a subject of study in the context of cellular oxidative stress, although the Fenton reaction is now considered the major mechanism for hydroxyl radical generation in biological systems. wikipedia.orgnih.govresearchgate.netnih.gov

Involvement of Superoxide Radicals in Auto-oxidation

The auto-oxidation of anthralin, a related compound, has been shown to result in the formation of superoxide. psu.edu Auto-oxidation is a gradual degradation of organic compounds in air at ambient temperatures, often proceeding via a free radical chain reaction involving the formation of peroxy radicals and hydroperoxides. wikipedia.org Superoxide anion serves as a precursor to other ROS and is primarily produced in biological systems through processes like the respiratory chain in mitochondria and enzymatic reactions. mdpi.comencyclopedia.pubresearchgate.net While the direct involvement of superoxide radicals in the auto-oxidation of this compound is not explicitly detailed in the provided results, the mechanism observed for anthralin suggests a potential pathway involving superoxide generation during the oxidative processes of related anthrone (B1665570) derivatives. psu.edu

Modulation of Antioxidant Properties and Lipid Peroxidation in Model Systems

This compound has demonstrated effects on lipid peroxidation in model systems. Using bovine brain phospholipid liposomes as model membranes, this compound enhanced the peroxidation of liposomal membranes in the presence of ferric salt, with maximal enhancement observed at 5 µM. nih.gov However, at higher concentrations, less peroxidation was observed. nih.gov In contrast to its stimulatory effects on liposomal membrane peroxidation, both this compound and anthralin diminished Fe3+/ascorbate-induced lipid peroxidation in liposomes, with this compound being more effective as an inhibitor than anthralin. nih.govbvsalud.org This suggests a complex role for this compound, exhibiting both pro-oxidant and antioxidant properties depending on the experimental conditions and the specific lipid peroxidation system. The antioxidant properties of antipsoriatic anthrones, including this compound, are linked to the presence of free hydroxyl groups at C-1 and C-8 and at least one hydrogen atom at C-10 of the anthrone nucleus. nih.gov Lipid peroxidation is a process where oxidants attack lipids, particularly polyunsaturated fatty acids, leading to the formation of harmful substances. mdpi.comnih.govmdpi.comfrontiersin.org Cells possess antioxidant defense mechanisms, including enzymatic and non-enzymatic systems, to counteract this oxidative damage. frontiersin.org

This compound is a chemical compound that has been investigated for its biological activities, particularly in the context of preclinical and in vitro studies exploring its molecular and cellular mechanisms of action. Research has focused on its interactions with cellular macromolecules and potential enzymatic effects.

Mitochondrial and Cellular Respiration Effects

Information specifically detailing the effects of this compound on mitochondrial and cellular respiration was not found in the conducted searches.

Preclinical Pharmacological and Biological Investigations in Vitro and in Vivo Models

In Vitro Studies in Non-Human Cell Models

The mutagenic potential of Butantrone has been evaluated using the bacterial reverse mutation assay. In a study involving five different Salmonella typhimurium strains, this compound was found to be mutagenic only in the TA1537 strain. It did not exhibit mutagenic properties in two tested strains of Escherichia coli. Compared to its parent compound, dithranol, and other 10-acyl analogues, this compound demonstrated the lowest mutagenic activity in the responsive TA1537 strain.

Table 1: Mutagenicity of this compound in Bacterial Stains

| Test System | Strain | Metabolic Activation | Result |

|---|---|---|---|

| Bacterial Reverse Mutation Assay | Salmonella typhimurium TA1537 | Not Specified | Mutagenic |

| Bacterial Reverse Mutation Assay | Other S. typhimurium strains (4) | Not Specified | Not Mutagenic |

To assess its potential to cause chromosomal damage (clastogenicity), this compound was tested in an in vitro metaphase analysis using human lymphocytes. The results indicated that this compound did not lead to a significant increase in either chromosome or chromatid gaps or breaks. This is in contrast to dithranol and its other acyl analogues, which did produce notable increases in chromosomal and chromatid gaps.

Table 2: Clastogenic Potential of this compound in Human Lymphocytes

| Compound | Chromosome/Chromatid Gaps | Chromosome/Chromatid Breaks |

|---|---|---|

| This compound | No significant increase | No significant increase |

| Dithranol | Significant increase | No significant increase |

| 10-acetyl dithranol | Significant increase | No significant increase |

The capacity of this compound to induce morphological cell transformation was investigated using cultured C3H 10T1/2 C18 mouse embryo fibroblasts. In this assay, this compound did not increase the formation of transformed foci. nih.gov The positive control compound, 7,12-dimethylbenz(a)anthracene (DMBA), successfully induced a high frequency of transformations, confirming the validity of the test system. nih.gov The study concluded that this particular in vitro cell transformation model is not sensitive enough to detect the weak tumorigenic action of this compound that has been observed in mouse skin. nih.gov

Table 3: Cell Transformation Potential of this compound

| Compound | Cell Line | Result |

|---|---|---|

| This compound | C3H 10T1/2 C18 | No morphological transformation |

| Dithranol | C3H 10T1/2 C18 | No morphological transformation |

In Vivo Studies in Animal Models

The in vivo clastogenic activity of this compound was evaluated using the mouse micronucleus test. This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts. Following administration of this compound at maximum tolerated doses, there were no increases in the frequency of micronucleated polychromatic or normochromatic erythrocytes in the mice. This outcome suggests a lack of clastogenic activity for this compound in this in vivo model.

Table 4: Results of the In Vivo Mouse Micronucleus Test

| Compound | Cell Type | Result |

|---|---|---|

| This compound | Polychromatic Erythrocytes | No increase in micronuclei |

| This compound | Normochromatic Erythrocytes | No increase in micronuclei |

The skin-irritating activity of this compound was studied in SENCAR mice, a strain known for its sensitivity to tumor promotion. nih.govnih.gov In a two-stage skin carcinogenesis study, repeated applications of this compound were administered. nih.gov Signs of skin irritation were observed after one to two weeks of application. nih.gov Histopathological examination revealed that the majority of the animals treated with this compound developed hyperplasia and other inflammatory changes in the skin. nih.gov However, the skin-irritating and tumor-producing activity of this compound was found to be clearly less than that of its parent compound, dithranol. nih.gov

Table 5: Skin Effects of this compound in SENCAR Mice

| Endpoint | Observation |

|---|---|

| Skin Irritation | Present, but less severe than Dithranol nih.gov |

| Histopathology | Hyperplasia and other inflammatory changes nih.gov |

| Papilloma Incidence (with DMBA initiation) | 16% (at 30 mM) |

Tumor-Promoting Activity in Murine Skin Carcinogenesis Assays

The tumor-promoting potential of this compound has been evaluated in two-stage skin carcinogenesis assays using mouse models, where a sub-carcinogenic dose of an initiator, typically 7,12-dimethylbenz[α]anthracene (DMBA), is followed by repeated applications of the test compound as a promoter. These studies consistently demonstrate that this compound possesses significantly lower tumor-promoting activity compared to its parent compound, Dithranol.

In a key study using SENCAR mice, an initiation with 20 µg of DMBA was followed by applications of the test compounds three times per week for 21 weeks. nih.gov The maximum tolerated concentration of Dithranol (3.5 mM) was used, while a higher concentration of the less irritating this compound (30 mM) was applied. nih.gov By the end of the experiment, the incidence of papillomas was substantially lower in the this compound-treated group (16%) compared to the Dithranol-treated group (85%). nih.gov When applied without prior DMBA initiation, this compound produced a papilloma incidence of only 2%, similar to Dithranol's non-initiated rate, indicating a very weak complete carcinogenic potential. nih.gov Histopathological analysis confirmed the growths as predominantly squamous papillomas. nih.gov

Another investigation using female NMRI mice over a 50-week promotion period further supports these findings. nih.gov Following DMBA initiation, mice were treated three times weekly with Dithranol or this compound. In this model, Dithranol (3.5 mM) induced 29 papillomas in 56.7% of the mice. In stark contrast, the group treated with this compound at the same concentration (3.5 mM) showed only a single papilloma throughout the study. nih.gov Based on these results, the researchers concluded that this compound is not tumorigenic in the dorsal murine skin model under these conditions, unlike Dithranol. nih.gov

| Compound | Mouse Strain | Concentration Applied | Papilloma Incidence (%) | Reference |

|---|---|---|---|---|

| This compound | SENCAR | 30 mM | 16% | nih.gov |

| Dithranol | SENCAR | 3.5 mM | 85% | nih.gov |

| This compound | NMRI | 3.5 mM | Negligible (One Papilloma) | nih.gov |

| Dithranol | NMRI | 3.5 mM | 56.7% | nih.gov |

Comparative Biological Activities in Animal Models

The biological activities of this compound have been compared to Dithranol in various animal models, primarily focusing on skin irritation, contact sensitization, and antipsoriatic efficacy. These studies collectively show that while this compound retains therapeutic activity similar to Dithranol, it exhibits a different profile regarding skin irritation and sensitization.

Skin Irritation A comparative study on the skin irritant properties of a single application of this compound and Dithranol was conducted in three different animal models: the mouse ear, guinea pig back, and miniature swine back. In all three species, this compound was found to be significantly less irritating than Dithranol. nih.gov The peak irritation from these "delayed irritant" compounds was observed at different times: around 24 hours in the mouse, 48 hours in the guinea pig, and one week in the miniature swine, which is considered a good model for human skin. nih.gov This reduced irritant effect is a key characteristic distinguishing this compound from its parent compound. nih.govnih.gov

Contact Sensitization The contact sensitizing potential of this compound and Dithranol was assessed in several animal models, including the guinea pig maximization test (GPMT) and the mouse ear swelling test (MEST). nih.gov In the GPMT, both compounds showed a sensitizing potential, with this compound appearing more potent. nih.gov Similarly, in the MEST conducted on both CF-1 and Balb/c mice, this compound caused more significant swelling of the ear after challenge compared to Dithranol. nih.gov The results indicated that this compound caused sensitization in 40-50% of the mice, whereas Dithranol showed minor sensitizing potential in the GPMT only. nih.gov The studies concluded that this compound possesses a stronger contact sensitizing potential than Dithranol in these models. nih.gov

Antipsoriatic Activity While direct antipsoriatic comparisons are often conducted in human clinical trials, animal models provide initial efficacy data. Studies in humans have confirmed that this compound possesses an antipsoriatic activity that is almost equal to that of Dithranol. medicaljournalssweden.semedicaljournals.se When used in short-contact therapy, this compound achieves clinical efficacy comparable to Dithranol, particularly when higher initial concentrations of this compound are used. nih.gov The primary advantage noted in these comparisons is that the desired therapeutic effect is achieved with significantly weaker erythema (redness) and staining, highlighting its improved tolerability. medicaljournalssweden.senih.gov

| Biological Activity | Animal Model | Finding | Reference |

|---|---|---|---|

| Skin Irritation | Mouse, Guinea Pig, Miniature Swine | This compound is significantly less irritant than Dithranol. | nih.gov |

| Contact Sensitization | Guinea Pig (GPMT), Mouse (MEST) | This compound shows stronger contact sensitizing potential than Dithranol. | nih.gov |

| Tumor Promotion | Mouse (SENCAR, NMRI) | This compound has substantially lower tumor-promoting activity than Dithranol. | nih.govnih.gov |

| Antipsoriatic Efficacy | (Human models) | This compound has nearly equal efficacy to Dithranol. | medicaljournalssweden.semedicaljournals.se |

Structure Activity Relationship Sar Studies

Impact of 10-Acyl Substituents on Biological Activity

Modifications at the 10-position of the anthrone (B1665570) core, specifically the introduction of acyl substituents, have been shown to significantly influence the biological activity of Butantrone analogues scispace.com. Studies on 1,8-dihydroxy-9(10H)-anthracenones, a class of compounds related to this compound, with acyl-, alkyl-, or alkylidene-linked aromatic substituents at the 10-position, revealed that phenylacyl and phenylalkylidene analogues were potent inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in inflammatory processes scispace.com. Their inhibitory potency was significantly higher than that of anthralin (B1665566) scispace.com. Phenylalkyl analogues, in contrast, were only weak inhibitors scispace.com.

Correlation of Carbon Chain Length with Activity

The length of the carbon chain in the 10-acyl substituent has been found to correlate with biological activity in some contexts. In the series of 10-phenylacyl-substituted 1,8-dihydroxy-9(10H)-anthracenones, the inhibitory potency against 5-LO increased with the length of the acyl chain scispace.com. An optimum was observed with a three-methylene unit chain, suggesting a specific interaction with the enzyme scispace.com.

However, in studies investigating the irritative and staining properties of 10-meso-substituted acyl analogues of dithranol (anthralin), which includes this compound (10-butyryldithranol), an inverse correlation was observed between carbon chain length and these properties medicaljournalssweden.se. As the length of the carbon chain of the 10-acyl substituent increased (from 2C to 14C), the staining and irritative properties generally decreased medicaljournalssweden.se.

This suggests that the optimal carbon chain length for a desired biological effect can vary depending on the specific activity being measured.

Influence of Other Substituents on Biological Profiles

Beyond the 10-acyl group, other substituents on the anthrone core or attached aromatic rings can also influence the biological profile of this compound analogues. For the 1,8-dihydroxy-9(10H)-anthracenones, the presence of free phenolic groups in the attached aromatic ring was found to be beneficial, though not strictly required, for 5-LO inhibitory potency scispace.com.

SAR studies on other compound classes, such as flavonoids and anthraquinones, also highlight the importance of the number and position of hydroxyl and methoxy (B1213986) substituents in determining biological activities, including antioxidant effects nih.govmdpi.comfrontiersin.org. For instance, in flavonoids, the presence and position of phenolic hydroxyl groups significantly impact antioxidant activity nih.gov.

Relationship between Chemical Structure and Free Radical Generation Capacity

The chemical structure of this compound and its analogues is closely related to their capacity to generate free radicals. Anthralin derivatives, including this compound, are known to undergo oxidation, leading to the formation of free radicals medicaljournalssweden.se. This radical generation is thought to be linked to some of their biological effects. The structure of a molecule, particularly the presence and arrangement of certain functional groups, determines its intrinsic reactivity with free radicals and other reactive oxygen species (ROS) mdpi.com.

Studies have shown that among active anthralin analogues, some are potent generators of hydroxyl radicals, while others are not, despite maintaining biological activity scispace.com. This indicates that while radical generation can be a contributing factor to activity, it is not the sole determinant for all observed effects scispace.com.

Structural Determinants for Antioxidant Activity

The antioxidant activity of compounds is also strongly influenced by their chemical structure. For many antioxidants, including phenolic compounds, the presence of hydroxyl groups is crucial for their ability to scavenge free radicals by donating hydrogen atoms or electrons nih.govmdpi.comfrontiersin.org. The position and number of these groups play a significant role in determining the efficacy of the antioxidant activity nih.govmdpi.com.

For example, in flavonoids, the presence of a catechol group on the B ring and hydroxyl groups at specific positions have been identified as important structural features for potent antioxidant function nih.govmdpi.com. Similarly, the efficacy of antioxidant compounds is dependent on structural properties that influence their intrinsic reactivity to free radicals and ROS mdpi.com.

While this compound itself can generate radicals, related compounds with modified structures have demonstrated antioxidant properties, such as the ability to reduce stable free radicals or inhibit lipid peroxidation scispace.com. The balance between pro-oxidant (radical generating) and antioxidant properties in these molecules is finely tuned by their structural features.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5310463 |

| Anthralin | 2205 |

| Dithranol | 2205 |

| 10-acetyldithranol | 5310462 |

| 10-propionyldithranol | 5310464 |

| 10-valeryldithranol | 5310465 |

| 10-myristolydithranol | 5310466 |

Data Table: Influence of 10-Acyl Chain Length on Irritation and Staining

| 10-Acyl Substituent | Carbon Chain Length | Irritative and Staining Properties |

| Acetyl | 2C | Higher |

| Propionyl | 3C | Decreased compared to Acetyl |

| Butyryl (this compound) | 4C | Decreased further |

| Valeryl | 5C | Further decreased |

| Myristoyl | 14C | Lowest |

Note: This table is based on the general trend reported in the source medicaljournalssweden.se. Specific quantitative data for all chain lengths were not uniformly available.

Analytical Methodologies in Butantrone Research

Chromatographic Techniques for Analysis

Chromatographic techniques are widely used for the separation and analysis of Butantrone, allowing for the isolation of the compound from mixtures and the assessment of its purity.

High-Pressure Liquid Chromatography (HPLC) for Detection and Quantification

High-Pressure Liquid Chromatography (HPLC) is a primary technique used for the detection and quantification of this compound. HPLC allows for the separation of this compound from other compounds in a sample based on their differential interactions with a stationary phase and a mobile phase ijper.orgnih.gov. By using specific columns and mobile phase compositions, this compound can be effectively separated and subsequently detected by a suitable detector, such as a UV-Vis detector uni-regensburg.de. The signal generated by the detector is proportional to the amount of this compound present, enabling its quantification using calibration curves prepared with known concentrations of the compound. HPLC has been utilized in studies involving this compound, for instance, in analyzing the potential metabolic fate of related compounds uni-regensburg.decore.ac.uk. In one study, HPLC analysis was used to confirm that the 10-acyl linkage in a related compound was not enzymatically split uni-regensburg.de. While specific data tables for this compound quantification by HPLC were not extensively detailed in the search results, the technique's application for separation and analysis of anthralin (B1665566) derivatives, including this compound, is evident uni-regensburg.de.

Spectroscopic Characterization Methods

Spectroscopic methods provide valuable information about the structural and electronic properties of this compound, as well as its behavior in different chemical environments.

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used to detect and characterize species with unpaired electrons, such as free radicals wikipedia.org. ESR spectroscopy has been applied in research involving anthralin and its analogues, including this compound, to monitor the formation of free radicals during chemical reactions researchgate.netpsu.edu. Studies have used spin traps, such as 5,5-dimethyl-1-pyrroline-1-oxide (DMPO), in conjunction with ESR to detect short-lived radicals, like superoxide (B77818), generated from these compounds psu.edu. The ESR spectra provide information about the nature and environment of the detected radicals researchgate.netpsu.edu. Research indicates that the auto-oxidation of anthralin and its 10-monosubstituted analogues can lead to the formation of superoxide, detectable by ESR psu.edu.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a common technique for the quantitative analysis of compounds that absorb light in the UV-Vis region of the electromagnetic spectrum richmondscientific.comresearchgate.net. This compound, being a derivative of anthralin which contains conjugated systems, is expected to exhibit UV-Vis absorption properties. UV-Vis spectroscopy can be used to quantify this compound by measuring the absorbance of a solution at a specific wavelength where the compound shows maximum absorption richmondscientific.comupi.edu. The concentration of this compound can then be determined using the Beer-Lambert Law, provided the molar absorptivity coefficient at that wavelength is known upi.edu. This method is straightforward and widely used for routine quantitative analysis in various applications richmondscientific.com.

Mass Spectrometry (MS) for Structural Confirmation

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound nelsonlabs.comcurrenta.de. MS is often coupled with chromatographic techniques like HPLC (LC-MS) to analyze complex mixtures nih.govcurrenta.de. For structural confirmation of this compound, MS can provide the molecular ion peak, which corresponds to the molecular weight of the compound nelsonlabs.comcurrenta.deepa.gov. Fragmentation patterns observed in MS/MS experiments can provide further structural details by breaking down the molecule into smaller ions nelsonlabs.comcurrenta.de. High-resolution mass spectrometry can accurately determine the elemental composition of the compound and its fragments, aiding in structural elucidation nelsonlabs.comcurrenta.de. The molecular weight of this compound is reported to be 296.32 ebi.ac.ukepa.gov.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed elucidation of the molecular structure of organic compounds like this compound frontiersin.orgmdpi.comresearchgate.net. NMR provides information about the number and types of atoms in a molecule, as well as their connectivity and spatial arrangement frontiersin.orgipb.pt. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra (e.g., 1H NMR and 13C NMR), the complete structure of this compound can be determined researchgate.netipb.pt. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can provide correlations between atoms, further assisting in assigning signals and confirming the structural connectivity ipb.pt. NMR analysis has been used in the characterization of anthralin derivatives, confirming their structures scispace.com.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 53271 invivochem.comuni.lu |

| Anthralin (Dithranol) | 2202 ctdbase.org |

| Dimethyl sulphoxide (DMSO) | 679 psu.edu |

| 5,5-dimethyl-1-pyrroline-1-oxide (DMPO) | 30155 psu.edu |

Data Table Example (Illustrative - based on search findings, specific this compound data not in tables)

While specific quantitative data tables for this compound analysis were not found in the provided search results, the following table illustrates the type of data that would be generated using these analytical techniques, based on the descriptions found.

| Analytical Technique | Analyte | Example Data Type | Description | Source Reference Type |

| HPLC | This compound | Retention Time (minutes) | Time at which this compound elutes from the HPLC column. | uni-regensburg.de |

| ESR | This compound radical | g-factor, Splitting constants (Gauss) | Parameters characterizing the detected radical species. | researchgate.netpsu.edu |

| UV-Vis | This compound | Wavelength of maximum absorbance (nm), Absorbance units | Wavelength at which this compound absorbs most strongly, and the measured absorbance at that wavelength. | richmondscientific.comupi.edu |

| MS | This compound | Molecular ion m/z, Fragment ion m/z | Mass-to-charge ratio of the intact molecule and its fragments. | nelsonlabs.comcurrenta.deepa.gov |

| NMR | This compound | Chemical shifts (ppm), Coupling constants (Hz), Integration values | Positions, splitting, and relative intensities of signals in the NMR spectrum. | researchgate.netipb.ptmedkoo.com |

In Vitro Assay Methodologies

In vitro assay methodologies play a crucial role in characterizing the biological activities of compounds like this compound. These techniques involve studying the compound's effects on isolated cells, tissues, or biological molecules in a controlled laboratory setting. itrlab.comqima-lifesciences.com This approach offers advantages in terms of speed, cost-effectiveness, and the ability to focus on specific biological mechanisms before proceeding to more complex in vivo studies. itrlab.comqima-lifesciences.com A range of in vitro assays are employed, including cell-based assays to evaluate cellular responses and biochemical assays to investigate molecular interactions and enzymatic activities. abyntek.com

Cell-Based Assays for Proliferation and Cytotoxicity

Studies have investigated the effects of this compound on cell proliferation. For instance, research has examined the impact of this compound on the proliferation of HeLa cells. researchgate.net In such studies, non-confluent monolayers of HeLa cells were treated with varying concentrations of this compound, and cell proliferation was subsequently assessed. researchgate.net Techniques like the incorporation of bromodeoxyuridine (BrdU) are commonly used in proliferation assays to measure DNA synthesis in newly dividing cells. baseclick.euresearchgate.net

Cytotoxicity assays determine the extent to which a compound is toxic to cells. These assays measure parameters indicative of cell damage or death, such as loss of membrane integrity, metabolic activity, or the induction of apoptosis. dergipark.org.trnih.gov Common methods include the MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability, and assays that assess the release of lactate (B86563) dehydrogenase (LDH) into the cell culture medium, indicating damage to the cell membrane. dergipark.org.trmdpi.com While specific detailed data on this compound's effects in standard MTT or LDH assays were not found in the immediate search results, the compound has been evaluated for its potential to cause cellular damage. For example, in vitro testing using human lymphocytes has been conducted to assess chromosomal aberrations, such as gaps and breaks. nih.gov In these studies, this compound did not cause significant increases in such aberrations. nih.gov Furthermore, this compound has been tested for morphological transformation in cell lines like C3H 10T1/2 Cl8 mouse embryo fibroblasts, where it was observed not to induce morphological transformation. oecd.org Mutagenicity testing in bacterial strains, such as Salmonella typhimurium and Escherichia coli, also falls under the umbrella of evaluating a compound's potential for cellular damage and genetic effects. nih.gov this compound showed weak mutagenic activity in one Salmonella typhimurium strain (TA1537) and was noted as having lower mutagenic activity compared to related compounds in this context. nih.gov

Theoretical and Computational Approaches

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are in silico techniques used to simulate the interaction between a small molecule (ligand) and a biological target, such as a protein. These methods aim to predict the preferred binding orientation (pose) of the ligand within the binding site and estimate the binding affinity. This can provide insights into the potential mechanism of action and guide the design of new compounds. Molecular modeling techniques are used to gain insight into the binding modes, interactions, and affinities of a molecule to a target protein receptor. epa.gov They can also be employed to investigate the surface properties of a biological system. epa.gov Protein-ligand docking programs are utilized for placing small molecules within the binding pocket of target proteins and ranking them based on their predicted binding affinity. sigmaaldrich.com

While the available search results discuss molecular docking studies for various compound classes targeting proteins such as PPARɣ, EGFR-TK, VEGFR-2, CK2, topoisomerase IIβ, tubulin, butyrylcholinesterase, and SARS-CoV-2 proteases epa.govsigmaaldrich.comwikipedia.orgfishersci.sewikipedia.orguni.lu, specific published molecular docking studies focused exclusively on Butantrone were not identified in the search. The application of docking studies to this compound would typically be based on available mechanistic data suggesting potential biological targets with which it might interact. For instance, studies on related anthrone (B1665570) derivatives have involved docking into proteins like tubulin to understand their antiproliferative activity wikipedia.org. Were specific protein targets for this compound identified through experimental mechanistic studies, molecular docking could be applied to predict its binding pose and interactions within the active site of those targets.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that seeks to establish a mathematical relationship between the structural properties of a set of compounds and their biological activity. By quantifying molecular features (descriptors) and correlating them with observed activity, QSAR models can predict the activity of new or untested compounds and provide insights into the structural requirements for activity. QSAR modeling is widely used as a computational tool to relate the potential activity of an agent to its structural features represented by multiple chemical descriptors. The objective of applying QSAR is often the prediction of properties solely from the molecular structure of the compound.

Although QSAR studies have been applied to series of related compounds, including anthracenone (B14071504) derivatives, to predict activities such as antiproliferation wikipedia.org and to other drugs to predict properties like antioxidant activity, the search results did not reveal specific published QSAR analyses focused solely on this compound. QSAR analysis for this compound would typically be performed as part of a larger study involving a series of structurally related compounds with measured biological activities. If sufficient experimental data on the structure-activity relationship of this compound and its analogues were available, QSAR models could be developed to predict its activity and identify key structural features influencing that activity.

Computational Predictions of Chemical Reactivity and Stability

Computational methods, particularly quantum chemistry calculations, are valuable tools for investigating the intrinsic chemical reactivity and stability of molecules. For anthrone derivatives like this compound, these methods can provide insights into tautomerization, potential degradation pathways, and interactions with reactive species.

Studies on dithranol (anthralin), a structurally similar anthrone, have employed quantum chemical calculations, including Density Functional Theory (DFT), Coupled Cluster Singles and Doubles (CCSD), and Time-Dependent Density Functional Theory (TD-DFT), to understand its chemical behavior. These methods have been used to investigate the energetics of keto-enol tautomerization, the formation of radicals and anions, and excited state intramolecular proton transfer. Such studies are directly relevant to understanding the potential reactivity and stability of this compound, given its close structural relationship to dithranol.

Research Perspectives and Future Directions

Development of Novel Anthrone (B1665570) Derivatives with Modified Biological Profiles

Research into anthrone derivatives is actively pursuing the synthesis of novel compounds with tailored biological activities. This involves modifying the core anthrone structure to enhance desired effects or reduce undesirable ones. For instance, studies have explored the synthesis of anthralin (B1665566) analogs with acyl-, alkyl-, or alkylidene-linked aromatic substituents at the 10-position to investigate their impact on biological profiles core.ac.uk. The introduction of a 10-acyl functionality onto the anthrone nucleus has been achieved through reactions involving appropriate precursors core.ac.uk.

Further modifications, such as the synthesis of carboxylic and hydroxamic acids based on 1,8-dihydroxy-9(10H)-anthracenone, have shown promise in modulating activity. These novel compounds have been evaluated for enzyme inhibitory and antiproliferative activities in assays like the bovine polymorphonuclear leukocyte 5-lipoxygenase (5-LO) assay and the HaCaT keratinocyte proliferation assay nih.gov. Incorporating specific structural features onto the anthracenone (B14071504) pharmacophore has resulted in increased inhibitory activity against 5-LO while retaining antiproliferative activity nih.gov.

The development of new anthrone derivatives from natural sources, such as terrestrial actinomycetes, also contributes to the discovery of compounds with potentially novel biological profiles researchgate.net.

Strategies for Modulating Redox Properties for Specific Research Applications

Modulating the redox properties of anthrone derivatives is a key strategy in developing compounds for specific research applications. The redox behavior of these compounds, including their reactivity against free radicals and their prooxidant or antioxidant potential, significantly influences their biological effects core.ac.uknih.gov.

Studies have investigated the structure-activity relationships concerning the redox properties of anthralin and its analogs core.ac.uk. This includes assessing their reactivity against stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and their prooxidant potential through assays like deoxyribose degradation core.ac.uknih.gov. Some novel derivatives have demonstrated maintained biological activity while exhibiting reduced prooxidant properties compared to parent compounds like anthralin nih.gov. For example, certain phenylacyl analogs showed enhanced inhibition of lipid peroxidation in model membranes core.ac.uk.

The presence of free phenolic groups in attached aromatic rings can be beneficial for certain activities, but is not always required, indicating that other structural features also play a role in modulating redox behavior and biological potency core.ac.uk. Research also suggests that the latency reversal properties of some anthrone derivatives may be linked to specific oxidation pathways connected to superoxide (B77818) metabolism, which can be modulated by metal ions nih.gov.

Advanced In Vitro and In Vivo Model Systems for Compound Evaluation

The evaluation of Butantrone and its derivatives relies on a range of in vitro and in vivo model systems. These models are crucial for understanding the compounds' biological activities, mechanisms of action, and potential efficacy.

In vitro models, such as cell lines, are widely used for initial screening and mechanistic studies nih.govacs.orgmdpi.comliveonbiolabs.com. For instance, cytotoxicity against various human cell lines (e.g., Jurkat, HEK293, SH-SY5Y, HT-29) has been assessed for anthrone derivatives researchgate.net. In vitro assays are valuable for studying specific cellular processes, such as growth inhibition, enzyme activity (e.g., 5-lipoxygenase), and the induction of differentiation nih.govnih.gov. They also allow for the investigation of mechanisms like the reversal of viral latency nih.gov. Advanced in vitro systems, including 3D tissues, spheroids, organoids, co-cultures, and organ-on-a-chip models, are being developed to better recapitulate human physiology and disease states, aiming to improve the translation of findings to in vivo settings mattek.com.

Integration of Omics Technologies in Mechanistic Research

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, are increasingly being integrated into research to provide a comprehensive understanding of the mechanisms of action of compounds like this compound and its derivatives. These technologies allow for the global analysis of biological molecules, revealing complex interactions and pathways affected by the compounds.

Transcriptomics, for example, can be used to study gene expression profiles induced by anthrone derivatives, providing insights into the cellular responses and pathways modulated by these compounds nih.gov. Research on related compounds has utilized omics approaches to understand the activation of biosynthetic gene clusters, revealing insights into the production of natural products nih.govacs.org.

Metabolomics can help identify changes in cellular metabolite levels following exposure to anthrone derivatives, offering clues about metabolic pathways that are affected frontiersin.org. The integration of metabolomics and transcriptomics has been used to reveal the contribution of specific genes to stress tolerance in plants, a methodology potentially applicable to understanding compound effects in biological systems frontiersin.orgrsc.org. While direct examples of omics integration specifically for this compound were not found, the application of these technologies in studying related anthrone compounds and their biological effects highlights their potential for future this compound research.

Refinement of Analytical Techniques for Enhanced Research Precision

Accurate and precise analytical techniques are fundamental to the research of this compound and its derivatives, from synthesis and characterization to biological evaluation. Refinements in these techniques are continuously sought to improve the quality and reliability of research data.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Circular Dichroism (CD) spectroscopy are essential for determining the chemical structures and configurations of novel anthrone derivatives researchgate.net.

For the quantification of compounds and their effects in biological systems, techniques like High-Performance Liquid Chromatography (HPLC) are valuable for analyzing stability and identifying degradation products researchgate.net. Colorimetric methods, such as the anthrone-sulfuric acid assay, are widely used for the determination of carbohydrates in various biological samples drmr.res.inwisdomlib.orgnih.govresearchgate.netcerealsgrains.orgmdpi.comresearchgate.net. While primarily used for carbohydrate analysis, the underlying principles of colorimetric reactions and spectrophotometry are relevant to developing assays for detecting and quantifying anthrone derivatives or their effects. Modifications to existing methods, such as microtiter plate adaptations of colorimetric assays, can enhance throughput and reduce reagent usage, improving efficiency and cost-effectiveness researchgate.net. The development of more sensitive and specific analytical methods is crucial for accurately quantifying this compound and its metabolites in complex biological matrices and for precisely measuring their interactions with biological targets.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 53271 |

| Anthrone | 7018 |

| Rheinanthrone | 119396 |

| Knipholone anthrone | 174546 |

| Anthralin | 2202 |

| Chrysophanol-9-anthrone | 106641 |

Interactive Data Tables

Based on the provided search results, detailed quantitative data suitable for interactive tables within the scope of the requested sections is limited. However, the search results mention some quantitative findings that can be presented in a basic table format.

Table 1: Antiplasmodial Activity of Knipholone Anthrone and Knipholone

| Compound | IC₅₀ against Plasmodium falciparum 3D7 strain | Citation |

| Knipholone (1) | 1.9 µM | researchgate.net |

| Knipholone anthrone (2) | 0.7 µM | researchgate.net |

Table 2: Cytotoxicity of Knipholone Anthrone (KA) in Cancer Cell Lines

| Cell Line | IC₅₀ (µM) for Knipholone Anthrone | Citation |

| Leukaemic cells | 0.5 to 3.3 | researchgate.net |

| Melanocyte cancer cells | 0.5 to 3.3 | researchgate.net |

Q & A

What experimental design considerations are critical when comparing Butantrone's anti-psoriatic efficacy to dithranol?

To minimize bias, use a controlled crossover study with matched psoriatic plaques. Key parameters include:

- Dose standardization : Equimolar concentrations (e.g., 0.66% this compound vs. 0.5% dithranol) to ensure comparability .

- Skin penetration simulation : Apply tape-stripping before exposure to mimic psoriatic lesions and after exposure to model post-treatment washing .

- Outcome metrics : Quantify erythema (visual scale: 0–3), superficial blood flow (laser Doppler), and staining over 7 days .

- Statistical rigor : Use non-parametric tests (Friedman’s ANOVA, Wilcoxon signed-rank) to account for non-normal data distributions .

How can researchers reconcile contradictions in this compound's dose-response profile observed across studies?

This compound’s lack of a clear dose-response in irritation (unlike dithranol) may stem from:

- Differential penetration kinetics : this compound’s slower corneal absorption reduces cumulative irritation despite higher concentrations .

- Metabolic stability : The butyryl group may enhance stability, delaying pro-inflammatory metabolite formation .

- Methodological variability : Standardize contact times (≤60 minutes) and stripping protocols to reduce inter-study variability .

What methodologies are recommended for assessing long-term safety of this compound in psoriasis treatment?

- In vitro carcinogenicity screening : Use C3H 10T1/2C18 fibroblast transformation assays to evaluate direct DNA damage. Note that this compound showed no morphological transformation in vitro, unlike dithranol .

- In vivo tumorigenicity models : Combine chronic mouse skin exposure with initiators (e.g., DMBA) to detect promoter activity .

- Clinical monitoring : Track delayed irritation and staining in patients over 4+ weeks, emphasizing thorough post-application removal to prevent drug accumulation .

What statistical approaches are optimal for analyzing this compound-induced skin irritation data?

- Repeated-measures analysis : Model time-dependent changes in blood flow (%) and erythema scores across days 1–7 .

- Non-parametric tests : Apply Friedman’s test for within-group comparisons and Wilcoxon signed-rank for paired samples (e.g., stripped vs. unstripped sites) .

- Effect size reporting : Include mean differences (e.g., 40% vs. 200% blood flow increase for this compound vs. dithranol) to contextualize clinical significance .

How does this compound's therapeutic window compare to dithranol in short-contact therapy?

This compound’s window is broader due to:

- Higher tolerated concentrations : 3.9% this compound caused less irritation than 0.5% dithranol in 60-minute exposures .

- Reduced staining : Minimal staining even after 3-hour contact, unlike dithranol’s faint staining at 60 minutes .

- Application protocols : Limit contact to ≤30 minutes and use post-application stripping to prevent accumulation .

What parameters should be prioritized in head-to-head trials of this compound and dithranol?

- Primary endpoints : Lesion thickness reduction (p < 0.05 by week 2) and erythema intensity (visual scale) .

- Secondary endpoints : Time to staining onset (this compound: 3 weeks vs. dithranol: 2 weeks) and patient adherence to removal protocols .

- Safety monitoring : Document delayed irritation (day 7+) and use patient-reported outcomes for tolerability .

Why does this compound show weaker tumor-promoting activity in vivo compared to dithranol?

- Reduced electrophilic reactivity : The butyryl side chain may decrease DNA adduct formation .

- Metabolic differences : this compound’s derivatives may lack pro-carcinogenic metabolites identified in dithranol .

- In vitro limitations : Transformation assays may fail to detect weak promoters; prioritize in vivo models with initiation protocols .

How can researchers optimize formulations to enhance this compound’s efficacy while minimizing side effects?

- Vehicle selection : Use white petrolatum for controlled release and reduced irritation .

- Nanocarrier systems : Test liposomal encapsulation to improve skin retention and reduce systemic absorption.

- Combination therapies : Pair with UVB phototherapy, noting this compound’s low photosensitivity risk compared to dithranol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.